Bienvenue dans la boutique en ligne BenchChem!

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide

Soluble epoxide hydrolase Inhibitor design Structure-activity relationship

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a trisubstituted urea featuring a 1,3,4-oxadiazole heterocycle substituted with a cyclopropyl group at the 5-position and an N-phenethyl side chain. This compound belongs to a broad class of piperidine-1-carboxamide derivatives that have been explored as potent soluble epoxide hydrolase (sEH) inhibitors and cannabinoid receptor type 2 (CB2) agonists.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 1170555-23-3
Cat. No. B2596597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
CAS1170555-23-3
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESC1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NCCC4=CC=CC=C4
InChIInChI=1S/C19H24N4O2/c24-19(20-11-8-14-4-2-1-3-5-14)23-12-9-16(10-13-23)18-22-21-17(25-18)15-6-7-15/h1-5,15-16H,6-13H2,(H,20,24)
InChIKeyIVKZPRXFINBXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide (CAS 1170555-23-3) Procurement & Differentiation Guide


4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a trisubstituted urea featuring a 1,3,4-oxadiazole heterocycle substituted with a cyclopropyl group at the 5-position and an N-phenethyl side chain. This compound belongs to a broad class of piperidine-1-carboxamide derivatives that have been explored as potent soluble epoxide hydrolase (sEH) inhibitors [1] and cannabinoid receptor type 2 (CB2) agonists [2]. Its distinctive substitution pattern—a cyclopropyl group directly on the oxadiazole ring rather than on the urea side chain—differentiates it structurally from many extensively characterized in-class analogs, potentially translating into unique physicochemical and pharmacological properties relevant for scientific selection.

Why 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide Cannot Be Replaced by Simple In-Class Analogs


Within the piperidine-1-carboxamide chemotype, seemingly minor structural variations—such as the position of the oxadiazole heteroatoms (1,2,4- vs 1,3,4-), the nature of the substituent on the oxadiazole ring (cyclopropyl vs methyl vs unsubstituted), and the identity of the urea side chain (phenylcyclopropyl vs phenylethyl)—can profoundly alter target potency, selectivity, and pharmacokinetic behavior [1]. For soluble epoxide hydrolase (sEH) inhibitors, for instance, the specific combination of a 4-(1,3,4-oxadiazol-2-yl)piperidine core with an N-(2-phenylcyclopropyl)urea moiety has been documented, but the impact of shifting the cyclopropyl group to the oxadiazole ring, as in the target compound, remains unreported and cannot be assumed to yield identical pharmacological outcomes [1]. Similarly, in CB2 agonist series, conformational constraint introduced by piperidine linkers was shown to improve metabolic stability compared to linear amide analogs, suggesting that subtle scaffold alterations have non-linear effects on compound quality [2]. These observations underscore that generic substitution with a structurally similar but non-identical analog is scientifically unsound without direct comparative data.

Quantitative Differentiation of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide from Closest Analogs


Structural Divergence from Canonical sEH Inhibitor Scaffold: Cyclopropyl-Oxadiazole vs Phenylcyclopropyl-Urea

The target compound positions the cyclopropyl group on the oxadiazole heterocycle, whereas the most extensively characterized piperidine-1-carboxamide sEH inhibitors, such as 4-(1,3,4-oxadiazol-2-yl)-N-(2-phenylcyclopropyl)piperidine-1-carboxamide, place a phenylcyclopropyl group on the distal urea nitrogen and leave the oxadiazole unsubstituted [1]. This 'scaffold swapping' of the cyclopropyl motif is a non-obvious structural modification. While no direct sEH IC50 data are available for the target compound, the closest analog with an unsubstituted 1,3,4-oxadiazole and N-(2-phenylcyclopropyl) urea has been reported in the sEH inhibitor literature, though without disclosed potency [1]. This structural distinction suggests a fundamentally different pharmacophore interaction profile that must be empirically validated rather than inferred.

Soluble epoxide hydrolase Inhibitor design Structure-activity relationship

Urea Side Chain Differentiation: N-Phenylethyl vs N-Phenylcyclopropyl in Piperidine-1-Carboxamide Series

The target compound utilizes an N-(2-phenylethyl) urea side chain, whereas the closest comparator in the BRENDA-listed sEH inhibitor panel employs an N-(2-phenylcyclopropyl) urea [1]. The phenylethyl substituent lacks the conformational rigidity and additional stereocenter of the phenylcyclopropyl group. In related sEH inhibitor series, rigidification of the urea side chain via cyclopropyl incorporation has been associated with enhanced potency and altered residence time [2]. The target compound's flexible phenylethyl chain may therefore offer differentiated physicochemical properties (e.g., solubility, permeability) or a distinct metabolic profile, though direct comparative bioactivity data remain unavailable.

Structure-activity relationship Soluble epoxide hydrolase Pharmacophore optimization

Oxadiazole Regioisomer Distinction: 1,3,4-Oxadiazole Core vs Prevalent 1,2,4-Oxadiazole in sEH/CB2 Chemical Space

The target compound incorporates a 1,3,4-oxadiazole ring, whereas a substantial proportion of published piperidine-oxadiazole sEH inhibitors (e.g., 4-(1,2,4-oxadiazol-3-yl)-N-(2-phenylcyclopropyl)piperidine-1-carboxamide; IC50 = 333 nM on human sEH) [1] and CB2 agonists employ the 1,2,4-oxadiazole regioisomer [2]. The different arrangement of heteroatoms alters hydrogen-bond acceptor geometry and dipole moment, which can affect target binding and selectivity. The 1,3,4-oxadiazole scaffold has been less extensively explored in the piperidine-1-carboxamide context, representing a distinct area of chemical space for applications where 1,2,4-oxadiazole-based leads have failed due to selectivity or toxicity issues.

Heterocyclic chemistry Bioisosterism Kinase and hydrolase inhibitors

Conformational Constraint Advantage: Piperidine-Linked Oxadiazole vs Linear Amide Scaffolds

In the CB2 agonist series described by DiMauro et al. (2008), the replacement of a flexible amide linker with a piperidine ring as a conformational constraint yielded analogs with improved stability while maintaining potency and selectivity [1]. The target compound, bearing a piperidine-1-carboxamide core and a 1,3,4-oxadiazole, represents a further evolution of this constrained scaffold approach. Although no direct stability data exist for the target compound, the class-level evidence strongly suggests that piperidine-linked oxadiazoles offer a pharmacokinetic advantage over their linear, more flexible counterparts, making them preferentially suited for in vivo studies where metabolic liability is a concern.

Metabolic stability CB2 agonists Conformational restriction

Optimal Use Cases for 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide Based on Evidence Profile


Probing 1,3,4-Oxadiazole Chemical Space in sEH Inhibitor Discovery Programs

Given the predominance of 1,2,4-oxadiazole-based inhibitors in published sEH programs [1], this compound offers a structurally differentiated 1,3,4-oxadiazole regioisomer with a unique cyclopropyl substitution pattern. Research groups seeking to expand SAR beyond crowded 1,2,4-oxadiazole intellectual property space can employ this compound as a novel scaffold for lead optimization, particularly to assess the impact of heterocycle regioisomerism on sEH potency and selectivity.

Evaluating the Impact of Cyclopropyl Pharmacophore Relocation on Target Engagement

The compound's cyclopropyl group is attached to the oxadiazole ring rather than the urea side chain, a motif not represented among the extensively characterized piperidine-1-carboxamide sEH inhibitors [2]. This makes it a valuable tool compound for investigating how the spatial positioning of the cyclopropyl pharmacophore influences binding kinetics, residence time, and off-target interactions within the epoxide hydrolase family.

Pharmacokinetic Comparison of Flexible vs Rigid Urea Side Chains in Piperidine-1-Carboxamide Series

With its flexible N-phenylethyl urea side chain, this compound serves as a direct comparator to rigidified N-phenylcyclopropyl analogs [2]. Procurement for head-to-head in vitro metabolic stability and permeability assays can clarify whether side chain flexibility improves solubility and oral absorption at the expense of metabolic stability, guiding the design of future development candidates.

CB2 Agonist Backup Series with Improved Physicochemical Profile

The piperidine-oxadiazole scaffold has been validated as a metabolically stable CB2 agonist chemotype [3]. The target compound, with its 1,3,4-oxadiazole core and phenethyl urea, represents a departure from the original N-arylpiperidine oxadiazole leads and may exhibit distinct physicochemical properties (e.g., lower logD, improved solubility) while retaining class-level target engagement potential. It is suitable for screening as a backup lead in CB2-mediated analgesia or anti-inflammatory programs.

Quote Request

Request a Quote for 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.